

TEPP-46 solubility and preparation in DMSO for cell culture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TEPP-46

Cat. No.: B609134

[Get Quote](#)

TEPP-46: Application Notes for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and preparation of **TEPP-46** in DMSO for use in cell culture experiments. **TEPP-46** is a potent and selective allosteric activator of pyruvate kinase M2 (PKM2), a key enzyme in glycolysis often upregulated in cancer cells.^{[1][2][3][4][5]}

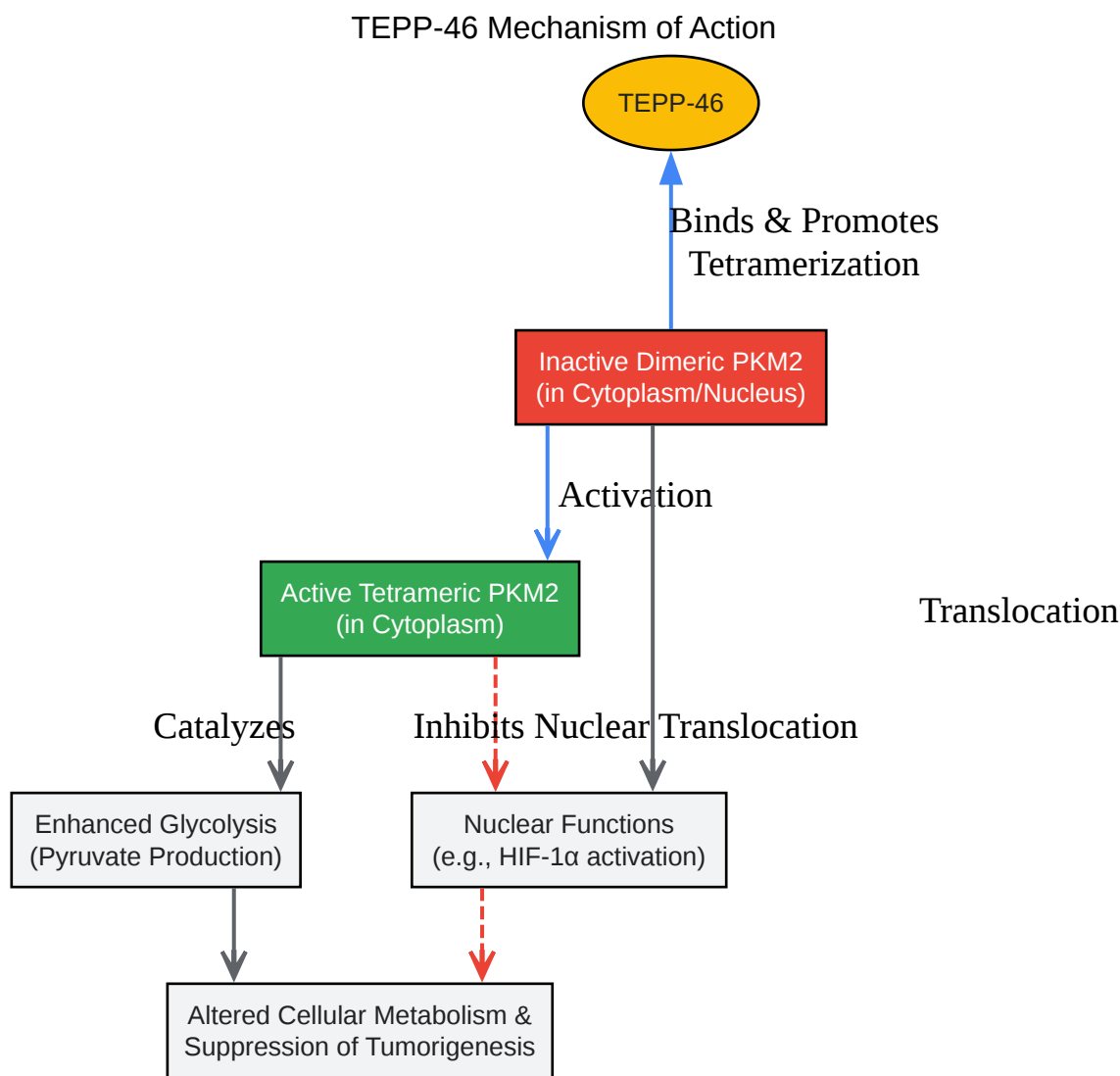
Physicochemical and Solubility Data

TEPP-46 is a cell-permeable thienopyrrolopyridazinone.^[6] Its properties and solubility in DMSO are summarized below.

Parameter	Value	Source(s)
Molecular Formula	C ₁₇ H ₁₆ N ₄ O ₂ S ₂	[1][2]
Molecular Weight	372.46 g/mol	[1][7][8]
Solubility in DMSO	Up to 100 mM (or 37.25 mg/mL)	[2][3]
83.3 mg/mL (223.65 mM) (sonication recommended)	[7]	
100 mg/mL	[6][8]	
72-74 mg/mL (193.3-198.67 mM)	[4]	
Aqueous Solubility	29.6 µg/mL (79.5 µM) in PBS, pH 7.4	[6][8]
Storage (Powder)	-20°C for up to 3 years	[7]
Storage (in DMSO)	-80°C for up to 1 year; -20°C for up to 3 months	[6][7][8]

Mechanism of Action: PKM2 Activation

TEPP-46 functions as a potent and selective activator of the M2 isoform of pyruvate kinase (PKM2), with a half-maximal activating concentration (AC₅₀) of 92 nM.[1][4][5] It exhibits minimal to no activity against other PK isoforms such as PKM1, PKL, and PKR.[1][4][9] The mechanism of activation involves **TEPP-46** binding to the dimer-dimer interface of the PKM2 homotetramer.[2][3] This binding stabilizes the constitutively active tetrameric form of the enzyme, mimicking the effect of the endogenous activator fructose-1,6-bisphosphate (FBP).[1][10] By promoting the tetrameric state, **TEPP-46** prevents the translocation of the less active dimeric PKM2 into the nucleus, thereby modulating cellular metabolism and downstream signaling pathways.[2][3]



[Click to download full resolution via product page](#)

Caption: **TEPP-46** promotes the active tetrameric form of PKM2.

Experimental Protocols

Preparation of **TEPP-46** Stock Solution in DMSO

This protocol describes the preparation of a 10 mM **TEPP-46** stock solution in DMSO.

Materials:

- **TEPP-46** powder (MW: 372.46 g/mol)

- Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or cryovials
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Optional: Sonicator

Procedure:

- Pre-weighing: Accurately weigh out the desired amount of **TEPP-46** powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.72 mg of **TEPP-46**.
- Solubilization: Add the calculated volume of fresh, anhydrous DMSO to the **TEPP-46** powder. For the 3.72 mg example, add 1 mL of DMSO.
- Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, yellowish solution should be observed.
- Sonication (Optional): If complete dissolution is not achieved by vortexing, sonicate the solution for 5-10 minutes.^[7]
- Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles.
- Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year).^{[6][7][8]}

Application of TEPP-46 to Cell Cultures

This protocol provides a general guideline for treating adherent cells with **TEPP-46**. The final concentration and incubation time should be optimized for each cell line and experimental design.

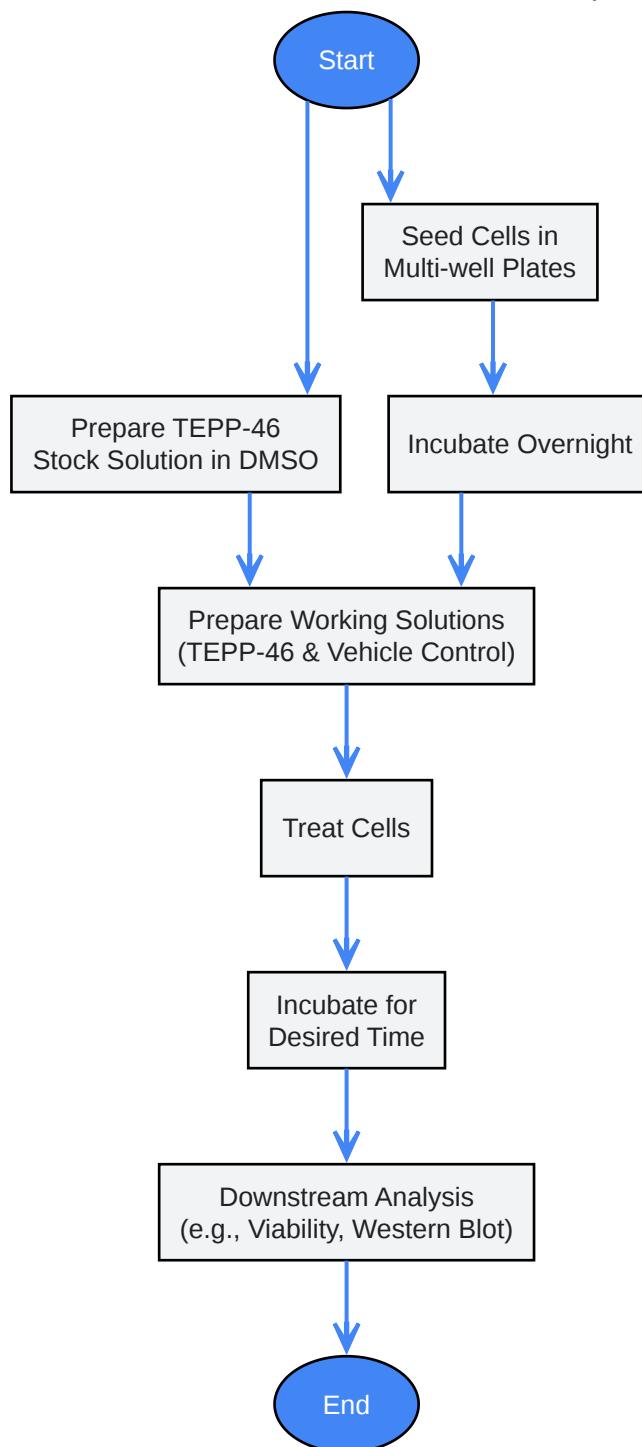
Materials:

- Cultured cells in multi-well plates
- Complete cell culture medium
- **TEPP-46** stock solution (e.g., 10 mM in DMSO)
- Vehicle control (DMSO)

Procedure:

- **Cell Seeding:** Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and grow overnight.
- **Preparation of Working Solution:** On the day of the experiment, thaw an aliquot of the **TEPP-46** stock solution at room temperature. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to achieve a final concentration of 30 μ M in 1 mL of medium, add 3 μ L of the 10 mM stock solution.
- **Vehicle Control:** Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of **TEPP-46**.
- **Cell Treatment:** Remove the old medium from the cells and replace it with the medium containing the desired concentrations of **TEPP-46** or the vehicle control.
- **Incubation:** Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). Studies have used incubation times ranging from 1 hour to several days.[\[4\]](#)[\[11\]](#)
- **Downstream Analysis:** Following incubation, proceed with the planned downstream assays, such as cell viability, proliferation, metabolic flux analysis, or protein expression analysis.

General Workflow for TEPP-46 Cell Culture Experiments



[Click to download full resolution via product page](#)

Caption: Workflow for **TEPP-46** treatment in cell culture.

Reported Effective Concentrations in Cell Culture

The effective concentration of **TEPP-46** can vary depending on the cell line and experimental conditions. Below is a summary of concentrations used in published studies.

Cell Line	Assay Type	Concentration	Incubation Time	Effect	Source(s)
H1299 (Lung Carcinoma)	Proliferation Assay	30 μ M	-	Retarded proliferation under hypoxic conditions	[6]
H1299 (Lung Carcinoma)	2-D Electrophoresis	50 μ M	1 hour	-	[4]
H1299 (Lung Carcinoma)	Glucose Consumption	-	48 hours	Increased glucose consumption	[11]
BL21 (E. coli)	Recombinant PKM2 Activation	4 μ M	50 minutes	Activation of recombinant human PKM2	[4]
A549 (Lung Carcinoma)	Cytotoxicity (MTT)	> 100 μ M	48 hours	No significant cytotoxicity observed	[9]
C6 (Rat Glioma)	Antiproliferative (MTT)	81.8 μ M (IC ₅₀)	72 hours	Reduction in cell viability	[9]

Note: For all cell culture experiments, it is crucial to include a DMSO-only vehicle control to account for any effects of the solvent on the cells. The final concentration of DMSO in the culture medium should be kept low (typically $\leq 0.1\%$) to avoid toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. axonmedchem.com [axonmedchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. TEPP 46 | Other Kinases | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. TEPP-46 | ML265 | PKM2 activator | antitumor | TargetMol [targetmol.com]
- 8. PKM2 Activator IV, TEPP-46 [sigmaaldrich.com]
- 9. adooq.com [adooq.com]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TEPP-46 solubility and preparation in DMSO for cell culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609134#tepp-46-solubility-and-preparation-in-dmso-for-cell-culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com